3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, a fused bicyclic system combining thiophene and pyrimidine rings. Key structural elements include:
- 3-(4-ethoxyphenyl): A para-ethoxyphenyl group at position 3, contributing hydrophobic and electronic effects via the ethoxy substituent.
- 2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio): A thioether-linked 2-oxoethyl group bearing a 2-ethylpiperidine moiety at position 2.
- 6,7-dihydro: Partial saturation of the thieno ring, reducing aromaticity and possibly improving metabolic stability .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-3-16-7-5-6-13-25(16)20(27)15-31-23-24-19-12-14-30-21(19)22(28)26(23)17-8-10-18(11-9-17)29-4-2/h8-11,16H,3-7,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRVBIKCQUKNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs (see references for synthesis and activity details):
Key Findings from Research
Core Structure Impact: The thieno[3,2-d]pyrimidin-4(3H)-one core (target compound) differs from thieno[2,3-d] or non-fused pyrimidinones in electronic distribution and planarity, affecting interactions with biological targets .
Substituent Effects: Piperidine vs. Morpholine: Piperidine’s amine can protonate at physiological pH, enhancing membrane permeability, while morpholine’s oxygen may participate in H-bonding . Ethoxy vs. Fluorophenyl/Chlorophenyl: Halogenated aryl groups enhance binding via hydrophobic and electrostatic interactions, though chlorine’s larger size may increase steric hindrance .
Synthetic Routes :
- Many analogs (e.g., ) are synthesized via condensation of oxazine intermediates with aldehydes and amines, followed by functionalization of the thioether group . The target compound likely follows similar steps, with tailored reagents for its specific substituents.
The ethylpiperidine and ethoxyphenyl groups may synergize to enhance target affinity or pharmacokinetics.
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